1,1-Dimethoxy-4-methylpentan-3-one
Description
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Properties
IUPAC Name |
1,1-dimethoxy-4-methylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)7(9)5-8(10-3)11-4/h6,8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDOCHQFVMKVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,1-Dimethoxy-4-methylpentan-3-one CAS 66480-84-0 properties
The following technical guide details the properties, synthesis, and applications of 1,1-Dimethoxy-4-methylpentan-3-one (CAS 66480-84-0).
The Stabilized Synthon for Isopropyl-Substituted Heterocycles
Executive Summary
In the landscape of organic synthesis, This compound (CAS 66480-84-0) serves as a critical "masked" intermediate. It acts as the stable, storable equivalent of 4-methyl-3-oxopentanal , a reactive
This compound is a strategic building block for the pharmaceutical and agrochemical industries. Its core utility lies in its ability to introduce an isopropyl group adjacent to a heterocyclic ring—a structural motif commonly found in kinase inhibitors, fungicides, and herbicides. By unmasking the aldehyde functionality in situ, researchers can access high-yield condensation reactions with dinucleophiles (e.g., hydrazines, amidines) to generate pyrazoles, pyrimidines, and isoxazoles with precise regiocontrol.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 66480-84-0 |
| IUPAC Name | This compound |
| Synonyms | 4-Methyl-3-oxopentanal dimethyl acetal; 1,1-Dimethoxy-4-methyl-3-pentanone |
| Molecular Formula | |
| Molecular Weight | 160.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 172–174 °C (lit.)[1] |
| Density | |
| Flash Point | 56 °C (Closed Cup) - Combustible |
| Solubility | Soluble in alcohols, ethers, chloroform; slightly soluble in water |
| Stability | Stable under neutral/basic conditions; hydrolyzes in acid |
Synthetic Pathways & Manufacturing
The industrial synthesis of CAS 66480-84-0 circumvents the isolation of the unstable aldehyde intermediate. It employs a Claisen condensation followed by an immediate acetalization .
The "Formylation" Route
The standard protocol utilizes 3-methyl-2-butanone (Methyl Isopropyl Ketone) as the starting material. The reaction proceeds via the formation of a sodium enolate, which attacks a formate ester (C1 source).
Step-by-Step Mechanism:
-
Enolization: A strong base (Sodium Methoxide, NaOMe) deprotonates the methyl side of 3-methyl-2-butanone. This is regioselective due to steric hindrance on the isopropyl side.
-
Formylation: The enolate attacks Methyl Formate (or Ethyl Formate), yielding the sodium salt of 4-methyl-3-oxopentanal.
-
Acetalization: The crude enolate salt is treated with methanol and an acid catalyst (or Trimethyl Orthoformate) to lock the aldehyde as a dimethyl acetal.
Visualization of Synthesis Workflow
The following diagram illustrates the conversion of raw materials into the stabilized acetal.
Figure 1: Industrial synthesis route via Claisen condensation and in-situ acetalization.
Reactivity & Applications
The primary value of CAS 66480-84-0 is its role as a 1,3-electrophile . Under acidic conditions, the acetal hydrolyzes to reveal the aldehyde, creating a
Heterocycle Synthesis
This compound is indispensable for synthesizing heterocycles substituted with an isopropyl group. The regiochemistry is generally controlled by the difference in reactivity between the aldehyde (generated from acetal) and the ketone.
-
Pyrazoles: Reaction with Hydrazine (
) yields 3(5)-isopropylpyrazole . -
Pyrimidines: Reaction with Guanidine or Amidines yields 2-amino-4-isopropylpyrimidine derivatives.
-
Isoxazoles: Reaction with Hydroxylamine yields 5-isopropylisoxazole (major isomer).
Experimental Protocol: Synthesis of 3-Isopropylpyrazole
A self-validating protocol for converting CAS 66480-84-0 into a pyrazole core.
Reagents:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (1.2 eq)
-
Ethanol (Solvent, 10 volumes)
-
HCl (conc., catalytic amount)
Procedure:
-
Preparation: Dissolve this compound in Ethanol.
-
Activation: Add catalytic HCl (approx. 0.05 eq) and stir at room temperature for 15 minutes. Checkpoint: Monitor by TLC for the disappearance of the acetal spot (hydrolysis to aldehyde).
-
Cyclization: Cool to 0°C. Add Hydrazine Hydrate dropwise over 20 minutes. The reaction is exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 2 hours.
-
Work-up: Evaporate solvent. Partition residue between Ethyl Acetate and Water.[2][3] Wash organic layer with brine, dry over
, and concentrate. -
Result: 3-Isopropylpyrazole (Solid/Oil).
Reaction Pathway Diagram
Figure 2: Divergent synthesis of heterocyclic cores from the activated acetal.
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H227 | Combustible liquid. Keep away from heat/sparks/open flames.[4] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage: Store under nitrogen in a cool, dry place. The compound is sensitive to moisture (hydrolysis risk) and acid traces.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12404425, this compound. Retrieved from [Link]
-
Organic Syntheses. Synthesis of Pyrimidines and Pyrazoles from Beta-Keto Acetals. (General methodology reference). Retrieved from [Link]
Sources
The Alchemist's Keystone: A Technical Guide to Gamma-Keto Acetal Building Blocks in Modern Organic Synthesis
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Foreword: Beyond the Carbonyl, A World of Synthetic Potential
In the intricate tapestry of organic synthesis, the ability to orchestrate the reactivity of functional groups is paramount. For the discerning chemist, the pursuit is not merely of transformation, but of elegant and efficient molecular construction. It is in this spirit that we delve into the world of γ-keto acetals, a class of building blocks that, while seemingly unassuming, unlock a wealth of synthetic possibilities. This guide is intended for the hands-on researcher, the process chemist, and the drug discovery scientist—those who seek to translate theoretical knowledge into tangible, impactful molecules. We will move beyond simple reaction diagrams to explore the underlying principles, the practical nuances, and the strategic applications that elevate γ-keto acetals from mere intermediates to veritable keystones in the architecture of complex organic molecules.
I. The Intrinsic Duality of Gamma-Keto Acetals: A Strategic Overview
At its core, the synthetic utility of a γ-keto acetal lies in its inherent duality. It is a molecule of two minds: a latent 1,4-dicarbonyl system where one carbonyl, the ketone, is free to engage in a plethora of transformations, while the other, a masked aldehyde or ketone, lies dormant as an acetal protecting group. This strategic masking is the key to their power, allowing for a level of selective reactivity that is often difficult to achieve with the parent dicarbonyl compound.
The acetal moiety, typically a cyclic 1,3-dioxolane or 1,3-dioxane, is stable to a wide range of nucleophilic and basic conditions, rendering the protected carbonyl inert to organometallics, hydrides, and enolates.[1][2][3] This stability allows the chemist to perform intricate manipulations at the keto position without fear of unwanted side reactions. Subsequently, the acetal can be readily hydrolyzed under acidic conditions to reveal the second carbonyl, poised for further synthetic elaboration.[4] This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis, and γ-keto acetals are exemplary tools for its implementation.
II. The Art of Creation: Synthetic Routes to Gamma-Keto Acetals
The efficient construction of the γ-keto acetal framework is the first critical step in harnessing its synthetic potential. A variety of methods have been developed, each with its own advantages and substrate scope.
One of the most direct and widely employed methods is the acid-catalyzed acetalization of a γ-keto aldehyde or γ-diketone . This reaction is typically carried out in the presence of a diol, such as ethylene glycol or 1,3-propanediol, and a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The formation of a cyclic acetal is entropically favored and the equilibrium can be driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus.[5][6]
Another powerful approach involves the regioselective hydration of 3-alkynoates . For instance, gold(III)-catalyzed hydration of 3-alkynoates in aqueous ethanol provides a direct and atom-economical route to γ-keto esters.[7] This method is particularly attractive due to its mild reaction conditions and high yields.[7]
For the synthesis of α-ketoacetals, which can be considered as a subset of this class of compounds, the addition of organometallic reagents (Grignard or organolithium) to Weinreb amides derived from α,α-dimethoxyacetic acids has proven to be a versatile and high-yielding strategy.[8]
A summary of common synthetic approaches is presented below:
| Synthetic Method | Starting Material(s) | Key Reagents | Typical Yields (%) | Reference(s) |
| Acetalization | γ-Keto aldehyde/ketone, Diol | Acid catalyst (e.g., p-TsOH) | 70-95 | [6] |
| Hydration of Alkynoates | 3-Alkynoate | Au(III) catalyst | 80-95 | [7] |
| Addition to Weinreb Amides | α,α-Dimethoxy Weinreb amide, Organometallic reagent | RMgX or RLi | 70-99 | [8] |
III. The Gamma-Keto Acetal in Action: A Gateway to Molecular Complexity
The true value of γ-keto acetals is revealed in their application as versatile synthons for the construction of complex carbocyclic and heterocyclic frameworks, which form the core of many natural products and pharmaceutical agents.[9][10]
A. Synthesis of Substituted Cyclopentenones
A classic and powerful application of γ-keto acetals is in the synthesis of substituted cyclopentenones via intramolecular aldol condensation. Treatment of the γ-keto acetal with acid first hydrolyzes the acetal to reveal the aldehyde, which then undergoes a base- or acid-catalyzed intramolecular aldol reaction with the existing ketone to form the five-membered ring.
Caption: Paal-Knorr synthesis of heterocycles from a γ-keto acetal.
IV. Field-Proven Methodologies: Experimental Protocols
To bridge the gap between theory and practice, the following detailed protocols are provided as a starting point for the synthesis and application of γ-keto acetals.
Protocol 1: Synthesis of a Representative γ-Keto Acetal
Reaction: Acetalization of 5-oxohexanal with ethylene glycol.
Materials:
-
5-oxohexanal (1.0 equiv)
-
Ethylene glycol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-oxohexanal, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-keto acetal.
Protocol 2: Deprotection and Cyclization to a Cyclopentenone
Reaction: Acid-catalyzed hydrolysis and intramolecular aldol condensation of the γ-keto acetal from Protocol 1.
Materials:
-
γ-Keto acetal (from Protocol 1)
-
Aqueous solution of a strong acid (e.g., 1 M HCl)
-
Ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the γ-keto acetal in a suitable solvent (e.g., acetone or THF) in a round-bottom flask.
-
Add the aqueous acid solution and stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the cyclopentenone product.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Concluding Remarks and Future Perspectives
Gamma-keto acetals represent a powerful and versatile class of building blocks in the synthetic chemist's arsenal. Their unique ability to mask a reactive carbonyl functionality allows for a level of control and selectivity that is essential for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic use of such bifunctional intermediates will undoubtedly play an increasingly important role in the development of innovative and efficient synthetic routes. The future of this field lies in the discovery of even more selective and sustainable methods for their synthesis and in the exploration of their application in novel, cascade reaction sequences, further expanding the boundaries of what is synthetically possible.
VI. References
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.
-
Dieter, R. K. (1999). Reaction of acyl chlorides with organometallic reagents: A banquet table of metals for ketone synthesis. Tetrahedron, 55(14), 4177-4236. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
-
Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. [Link]
-
Dr. Richard Musgrave. (2017, March 13). Cyclic Acetal / Ketal Formation [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. In Chemistry LibreTexts. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. In Organic Chemistry II. [Link]
-
YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8), 33-45. [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5354. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
IJSDR. (2020). A call to (green) arms: Synthesis of Acetals and cyclic Acetals with and without Solvents - A comparison. IJSDR, 5(10). [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]
-
Google Patents. (1999). US5917059A - Preparation of cyclic acetals or ketals.
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5354. [Link]
-
Ghorpade, S. G., & Reddy, V. R. (2014). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. Organic Letters, 16(16), 4142-4145. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(15), 5898. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(15), 10676-10725. [Link]
-
Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1248-1265. [Link]
-
Molecules. (2017). Efficient Preparation of α-Ketoacetals. Molecules, 22(12), 2108. [Link]
-
ACS Organic & Inorganic Au. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au, 2(5), 425-436. [Link]
-
MedChemProf. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! Compound Interest. [Link]
-
Wikipedia. (n.d.). Acetal. Retrieved from [Link]
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An In-Depth Technical Guide to Masked β-Keto Aldehyde Precursors for Medicinal Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for utilizing masked β-keto aldehyde precursors. We will delve into the inherent challenges of working with unprotected β-keto aldehydes, explore various masking strategies, and provide field-proven insights and detailed protocols for their application in medicinal chemistry.
The Synthetic Challenge: The Duality and Instability of β-Keto Aldehydes
The 1,3-dicarbonyl motif, specifically the β-keto aldehyde, is a cornerstone in synthetic and medicinal chemistry.[1] These compounds are exceptionally versatile intermediates for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of numerous pharmaceuticals.[1] However, their synthetic utility is often hampered by their inherent instability. The close proximity of two reactive carbonyl groups leads to a number of degradation pathways that can complicate synthesis and purification.
Key stability concerns include:
-
Keto-Enol Tautomerism: β-Keto aldehydes exist in a dynamic equilibrium between their keto and enol forms. While this tautomerism is fundamental to their reactivity, the enol form can be particularly susceptible to unwanted side reactions.[2][3]
-
Self-Condensation: The presence of both an enolizable ketone and an electrophilic aldehyde within the same molecule makes them prone to intermolecular aldol-type condensation reactions, leading to complex mixtures and reduced yields.[2][4]
-
Oxidation: The aldehyde functional group is easily oxidized to a carboxylic acid, a common issue during synthesis, workup, or storage.[2]
-
Retro-Claisen Condensation: Under basic conditions, the crucial carbon-carbon bond between the carbonyls can cleave, leading to the decomposition of the desired scaffold.[2]
These challenges necessitate a strategic approach where the reactive β-keto aldehyde functionality is "masked" or protected, carried through several synthetic steps, and then revealed at the desired moment.
The Solution: Masking Strategies and Precursor Design
A successful masking group for a β-keto aldehyde must be easily installed, stable to a range of reaction conditions, and readily removed with high efficiency.[5] The choice of precursor is dictated by the planned synthetic route and the compatibility of other functional groups in the molecule.
Enol Ethers: The Versatile Precursors
β-Keto enol ethers are among the most effective and widely used masked forms of 1,3-dicarbonyls.[6] They mask one of the carbonyls as an enol ether, which deactivates the system towards many nucleophiles and bases while remaining susceptible to acidic hydrolysis for deprotection.
-
Expertise & Causality: The stability of the enol ether to basic and nucleophilic conditions stems from the electron-donating nature of the alkoxy group, which reduces the electrophilicity of the β-carbon. This makes them ideal for reactions involving Grignard reagents, organolithiums, or hydride reductions at other sites in the molecule.
-
Synthesis: A common and practical route to these precursors is the direct etherification of a cyclic β-diketone.[6] Reagents like P₂O₅/SiO₂ have been shown to be highly efficient for this transformation under solvent-free conditions.[6]
-
Deprotection: The β-keto aldehyde is regenerated via simple hydrolysis with aqueous acid, a reaction that is typically clean and high-yielding.[7]
Acetals: Selective Aldehyde Protection
When the synthetic plan requires the ketone portion of the dicarbonyl to react while the aldehyde remains untouched, acetal protection is the strategy of choice.[5][8]
-
Expertise & Causality: Aldehydes are inherently more reactive towards nucleophiles than ketones due to less steric hindrance and greater partial positive charge on the carbonyl carbon.[9] This reactivity difference allows for the selective protection of the aldehyde as an acetal, typically a cyclic acetal using ethylene glycol, in the presence of a ketone.[5][8]
-
Stability: Acetals are exceptionally stable in neutral to strongly basic environments, making them perfect protecting groups for reactions involving strong bases or nucleophiles that would otherwise attack the aldehyde.[10]
-
Deprotection: Similar to enol ethers, acetals are readily cleaved under aqueous acidic conditions to reveal the parent aldehyde.[7][8] This orthogonality—stable to base, labile to acid—is a cornerstone of modern synthetic strategy.
The overall workflow for employing a masked precursor is a three-stage process that ensures the sensitive dicarbonyl moiety is protected until its reactivity is required.
Comparison of Common Masking Strategies
| Masking Group | Common Protection Conditions | Common Deprotection Conditions | Stability Profile | Key Considerations |
| Enol Ether | R-OH, acid catalyst, or P₂O₅/SiO₂ from a β-diketone.[6] | Mild aqueous acid (e.g., HCl, TFA).[11] | Stable to bases, organometallics, and reducing agents. | Masks the entire 1,3-dicarbonyl system's typical reactivity. |
| Cyclic Acetal | Ethylene glycol, cat. acid (e.g., p-TsOH), azeotropic removal of water.[2] | Aqueous acid (e.g., HCl, NaBArF₄ in water).[11] | Stable to bases, nucleophiles, hydrides, and organometallics.[10] | Selectively protects the more reactive aldehyde functionality. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis or Brønsted acid catalyst. | HgCl₂/CaCO₃, IBX, or other oxidative/hydrolytic methods.[11] | Stable to a wide range of non-oxidative conditions. | The sulfur group can be sensitive to certain catalysts. Deprotection can require harsh reagents. |
Field-Proven Applications in Drug Development
The utility of masked β-keto aldehyde precursors is best illustrated through their successful application in the synthesis of complex, biologically active molecules. For instance, functionalized pyrroles, which are key scaffolds in many pharmaceuticals, can be efficiently synthesized in a one-pot, three-component reaction involving an amine, a 1,3-dicarbonyl compound, and a masked aldehyde equivalent like α-bromoacetaldehyde acetal.[12] In this context, the acetal serves as a stable precursor that releases the reactive aldehyde in situ under the catalytic (AlCl₃) conditions, directly forming the desired pyrrole scaffold.[12] This avoids handling the unstable bromoacetaldehyde directly.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating in-process checks and purification steps to ensure the integrity of the final compound.
Protocol 1: Synthesis of a Masked Precursor (3-Ethoxycyclohex-2-enone)
This protocol describes the conversion of a cyclic β-diketone into its corresponding β-keto enol ether, a versatile masked precursor.[6]
Objective: To synthesize 3-ethoxycyclohex-2-enone from 1,3-cyclohexanedione.
Materials:
-
1,3-Cyclohexanedione
-
Ethanol (absolute)
-
P₂O₅/SiO₂ (or catalytic p-Toluenesulfonic acid with Dean-Stark)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Setup: To a round-bottom flask, add 1,3-cyclohexanedione (1.0 eq) and a suitable solvent like toluene if using an acid catalyst with a Dean-Stark trap. For the solvent-free method, add P₂O₅/SiO₂ (follow literature for specific loading).
-
Reagent Addition: Add ethanol (1.2 eq).
-
Reaction: If using the catalytic method, heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap. If using the solvent-free P₂O₅/SiO₂ method, stir or grind the mixture at room temperature.[6]
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). The product, being less polar, will have a higher Rf value than the starting diketone. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-ethoxycyclohex-2-enone.
Protocol 2: Deprotection to Reveal the β-Dicarbonyl
This protocol details the hydrolysis of a masked precursor, such as an acetal or enol ether, to regenerate the parent carbonyl compound(s).[7]
Objective: To hydrolyze a masked precursor to its corresponding β-keto aldehyde.
Materials:
-
Masked β-keto aldehyde precursor (e.g., acetal-protected)
-
Tetrahydrofuran (THF) or Acetone
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the masked precursor (1.0 eq) in a suitable solvent like THF or acetone in a round-bottom flask.
-
Acid Addition: Add 1M aqueous HCl (e.g., 2-3 eq). The use of a biphasic system or a water-miscible co-solvent like THF facilitates the reaction.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring (Self-Validation): Monitor the deprotection by TLC. The product, being more polar due to the free carbonyl(s), will have a lower Rf value than the masked starting material. The reaction is complete upon disappearance of the starting material.
-
Workup & Neutralization: Dilute the reaction mixture with ethyl acetate. Carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (caution: potential for gas evolution). Follow with a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting β-keto aldehyde is often used immediately in the next step due to stability concerns. If purification is necessary, it should be done rapidly, for example, by flash column chromatography on silica gel, often using a less acidic grade of silica or one that has been neutralized with triethylamine.
Conclusion and Future Outlook
The use of masked precursors is an indispensable strategy for the reliable and efficient synthesis of molecules containing the β-keto aldehyde moiety. By understanding the inherent instability of the target structure and selecting an appropriate masking group, medicinal chemists can navigate complex synthetic pathways with greater control and higher yields. The continued development of novel, mild, and highly selective protection and deprotection methodologies will further expand the synthetic chemist's toolkit, enabling the construction of next-generation therapeutics built upon this versatile dicarbonyl scaffold.
References
-
Synthesis of a,a-dihaloketones from 1,3-dicarbonyl compounds. - ResearchGate. Available at: [Link]
-
How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? - LookChem. Available at: [Link]
-
Synthesis of 1,3 and 1,5-dicarbonyl compounds. - Available at: [Link]
-
Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. - National Institutes of Health (NIH). Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. - Chemistry Steps. Available at: [Link]
-
2.6 Protecting Groups in Synthesis. – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
1,3-dicarbonyl compounds synthesis ? - ResearchGate. Available at: [Link]
-
20.11 Protecting Groups of Aldehydes. - Chemistry LibreTexts. Available at: [Link]
-
Beta-Keto Aldehydes: Definition, Formation, and Significance. - Univen FM 99.8 Mhz. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. - Master Organic Chemistry. Available at: [Link]
-
Application of Aldehyde and Ketone. - Scribd. Available at: [Link]
-
(PDF) An Efficient Conversion of β-Diketones into β-Keto Enol Ethers with P2O5/SiO2 under Solvent-Free Conditions. - ResearchGate. Available at: [Link]
-
Protecting Groups. - Organic Synthesis. Available at: [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. - Organic Chemistry Portal. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. - Chemistry LibreTexts. Available at: [Link]
-
Hydrolysis of acetals to give aldehydes and ketones. - Master Organic Chemistry. Available at: [Link]
-
Aldehydes And Ketones Important Reactions. - Jack Westin. Available at: [Link]
Sources
- 1. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. univenfm.co.za [univenfm.co.za]
- 4. jackwestin.com [jackwestin.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 12. Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide & SDS: 4-Methyl-3-Oxopentanal Dimethyl Acetal
This technical guide is structured to serve as both a rigorous Safety Data Sheet (SDS) supplement and an applied research manual. It prioritizes the "why" and "how" of handling 4-methyl-3-oxopentanal dimethyl acetal (IUPAC: 1,1-dimethoxy-4-methylpentan-3-one), a critical masked intermediate in organic synthesis.
CAS No: 66480-84-0 | Formula: C₈H₁₆O₃ | Mol. Weight: 160.21 g/mol [1]
Part 1: Chemical Identity & Physicochemical Intelligence[2]
This compound is a
Core Data Matrix
| Property | Specification | Technical Note |
| IUPAC Name | This compound | Often referred to as "protected isobutyryl acetaldehyde." |
| CAS Number | 66480-84-0 | Verified via ECHA/PubChem [1].[1] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or acid-catalyzed hydrolysis. |
| Boiling Point | ~185°C (Predicted) | High boiling point due to molecular weight; distill under reduced pressure. |
| Flash Point | ~65–70°C (Est.) | Combustible Liquid (Class IIIA). Handle away from open flames. |
| Solubility | Soluble in MeOH, Et₂O, DCM | Hydrolyzes in water (slowly in neutral, rapid in acidic). |
| LogP | ~0.8–1.2 | Lipophilic; crosses cell membranes easily (relevant for tox). |
Part 2: Hazard Identification & Risk Assessment (GHS)
Unlike standard SDSs which list codes, this section explains the mechanism of the hazard to improve safety compliance in R&D settings.
GHS Classification
The "Silent" Hazard: Acid-Catalyzed Hydrolysis
The primary chemical risk is not the acetal itself, but its instability in acidic moisture.
-
Mechanism: Exposure to atmospheric moisture + trace acid (even CO₂ from air) hydrolyzes the acetal back to 4-methyl-3-oxopentanal and methanol .
-
Toxicology Implication: The free aldehyde is significantly more reactive (sensitizer) and volatile than the acetal.
-
Detection: A shift from a sweet/ethereal odor to a pungent, sharp smell indicates decomposition.
Part 3: Handling, Stability & Self-Validating Protocols
Expertise Insight: In multi-step synthesis, the failure of a reaction involving this compound is often due to "invisible" deprotection prior to use. The following protocol ensures the material is fit for purpose.
Self-Validating Purity Check (The "Proton Test")
Before using this reagent in sensitive catalysis or organometallic steps, run a quick ¹H NMR.
-
Valid Material: Look for a sharp singlet at ~3.4 ppm (6H, methoxy groups) and a triplet/doublet at ~4.5 ppm (1H, acetal methine).
-
Degraded Material: Appearance of an aldehyde proton signal at ~9.6 ppm indicates hydrolysis. Do not use.
Storage & Handling Workflow
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
-
Stabilizers: Commercial samples may contain traces of basic stabilizers (e.g., K₂CO₃) to prevent auto-catalytic hydrolysis.
-
Incompatibility: Strong acids, Lewis acids (TiCl₄, BF₃·OEt₂), and aqueous oxidizers.
Visualization: Stability & Reactivity Logic
The following diagram maps the stability window of the molecule, guiding the researcher on which reagents are safe to use.
Figure 1: Reactivity logic flow. The acetal is stable to base (Green path) but fails under acidic conditions (Red path).
Part 4: Synthesis & Application Context[6][7]
Why use this specific building block?
Researchers use this compound to synthesize complex terpenes, heterocycles (like pyrroles via Paal-Knorr), or statin-like side chains. The isopropyl group (from the "4-methyl" moiety) provides steric bulk, often influencing stereoselectivity in subsequent reductions.
Standard Operating Procedure: Grignard Addition
Objective: Add a phenyl group to the ketone (C3) while preserving the aldehyde (C1).
-
Preparation: Flame-dry a 3-neck round bottom flask. Purge with Argon.
-
Solvent: Dissolve 1.0 eq of 4-methyl-3-oxopentanal dimethyl acetal in anhydrous THF.
-
Note: THF must be peroxide-free; peroxides can oxidize the acetal C-H bond.
-
-
Addition: Cool to 0°C. Add Phenylmagnesium Bromide (PhMgBr, 1.1 eq) dropwise.
-
Observation: The solution may turn slightly yellow/turbid.
-
-
Monitoring: TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear.
-
Quench (Critical Step):
-
Correct: Quench with Saturated NH₄Cl (mildly acidic, pH ~5-6). This preserves the acetal.[4]
-
Incorrect: Quench with 1M HCl. This will deprotect the aldehyde immediately, potentially causing cyclization or polymerization.
-
-
Extraction: Extract with Ethyl Acetate. Dry over Na₂SO₄ (not MgSO₄, which can be slightly acidic).
Part 5: Emergency Response Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min. | Lipophilic nature requires soap for removal; water alone is ineffective. |
| Eye Contact | Rinse cautiously with water for 15 min.[5] Remove contacts. | Acetal hydrolysis in the eye produces methanol and aldehyde, increasing irritation. |
| Spill (Small) | Absorb with vermiculite or sand. | Do not use sawdust (combustible). |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. | Water jet may spread the burning liquid (density < 1.0). |
References
-
PubChem. (2025).[1][3][6] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[1][3][7] Registration Dossier: this compound. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability/deprotection mechanisms).
Sources
- 1. This compound | C8H16O3 | CID 12404425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methyl-3-oxopentanal | C6H10O2 | CID 14786268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4-Dimethyl-3-oxopentanal | C7H12O2 | CID 90108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing polymerization of 4-methyl-3-oxopentanal during hydrolysis
Technical Support Center: Stabilization of -Keto Aldehydes
Topic: Preventing Polymerization of 4-Methyl-3-Oxopentanal During Hydrolysis Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The Thermodynamic Trap
You are encountering stability issues with 4-methyl-3-oxopentanal (CAS: 25044-03-5).[1] This is not a "handling error" but a fundamental thermodynamic challenge. As a
The instability arises because the C2-methylene protons are highly acidic (
The Solution: You cannot "stop" the reactivity, but you can kinetically outrun it. The protocol below shifts from a homogeneous hydrolysis to a biphasic "extract-as-you-make" system , effectively sequestering the unstable monomer from the acid catalyst immediately upon formation.
Mechanism of Failure: Why It Polymerizes
To solve the problem, we must visualize the enemy. The diagram below illustrates the competing pathways. In a standard homogeneous hydrolysis, Path B (Polymerization) often dominates Path A (Isolation) because the product remains in contact with the acid catalyst.
Figure 1: Reaction pathway analysis showing the competition between successful isolation (Green) and self-condensation/polymerization (Red).
Critical Process Parameters (CPP)
Failure to control these three variables is the primary cause of low yields.
| Parameter | Critical Limit | Scientific Rationale |
| Temperature | < 5°C | Aldol condensation rates increase exponentially with temperature.[1] Hydrolysis is feasible at 0°C; polymerization is suppressed.[1] |
| pH / Acid Type | pH 1.0 - 2.0 | Use organic acids (Oxalic, Formic) or dilute mineral acids.[1] Avoid strong mineral acids (conc. HCl) which catalyze cationic polymerization.[1] |
| Concentration | < 0.5 M | Polymerization is second-order with respect to concentration ( |
Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned into a yellow/orange viscous oil. Can I save it?
-
Diagnosis: You have generated the aldol oligomer. The yellow color comes from the conjugation of
-unsaturated ketones formed by dehydration of the aldol adduct. -
Action: This is irreversible. Do not attempt distillation (it will solidify).[1] Discard and restart using the Biphasic Protocol (Section 5).
Q2: My hydrolysis is incomplete after 4 hours at 0°C.
-
Diagnosis: The activation energy for hydrolysis is not being met, or the biphasic mixing is poor.
-
Action:
-
Increase agitation speed (RPM) to maximize surface area between the aqueous acid and the organic acetal.
-
Do not raise the temperature. Instead, add a phase transfer catalyst (e.g., TBAB, 1 mol%) to assist the acid contact without solubilizing the product in water.
-
Q3: The product degrades during rotary evaporation.
-
Diagnosis: "Concentration effect."[1] As solvent is removed, trace acid concentrates, and the aldehyde concentration spikes, triggering polymerization in the flask.
-
Action:
-
Wash the organic layer with saturated
before concentration to ensure pH is neutral (pH 6-7).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Do not concentrate to dryness.[1] Leave the product as a 10-20% solution in solvent (e.g., DCM or MTBE) and use it directly in the next step.
-
Validated Protocol: Biphasic Hydrolysis
Standard Operating Procedure (SOP-8821-V2)
This method utilizes the partition coefficient to protect the product. The acetal (precursor) hydrolyzes in the aqueous phase, and the resulting lipophilic aldehyde immediately partitions into the organic phase, isolating it from the acid catalyst.
Reagents
-
Precursor: 4-methyl-3-oxopentanal dimethyl acetal[1]
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
Acid: 5% Aqueous Oxalic Acid (preferred) or 1N HCl
-
Quench: Saturated Aqueous
Step-by-Step Workflow
-
Preparation: Dissolve the acetal (1.0 equiv) in DCM (10 volumes relative to mass). Cool to 0°C in an ice bath.
-
Acid Addition: Add 5% Oxalic Acid (1.5 equiv) vigorously. High stir rate is mandatory.
-
Reaction: Monitor by TLC (Time: ~30-60 mins).
-
Note: Do not wait for 100% conversion if impurities start appearing.[1] Stop at 95% conversion.
-
-
Separation (Critical):
-
Drying: Dry over
(avoid acidic drying agents like silica). -
Storage: Filter and store as a solution at -20°C. Do not concentrate to dryness.
Workflow Visualization
Figure 2: The "Golden Batch" workflow emphasizing the critical neutralization step before storage.
References
-
Claisen Condens
-Keto Aldehyde Formation. Univen FM. (General principles of enolate stability and hydrolysis). -
Dimethyl Acetals: Protection and Hydrolysis. Organic Chemistry Portal. (Conditions for acid-catalyzed hydrolysis of acetals).
-
Synthesis of
-keto Carboxylic Acids and Esters. Organic Chemistry Portal. (Context on handling sensitive -dicarbonyl intermediates). -
Handling of Unstable Aldehydes. Google Patents US3849498A.[1] (Methods for preventing polymerization of unsaturated aldehydes).[2]
-
PubChem Compound Summary: 4-methyl-3-oxopentanal. National Library of Medicine.[1] (Physical properties and identifiers).
Stability of gamma-keto acetals under basic reaction conditions
Technical Support Center: Stability of -Keto Acetals
Topic: Stability and Troubleshooting of
Executive Summary & Core Directive
The Golden Rule of Orthogonality:
In organic synthesis, acetals are designed to be base-stable and acid-labile . Under standard basic conditions (e.g., NaOH, KOH, LDA, NaH, Grignard reagents), a
However, "stability" is often context-dependent. Users frequently report "decomposition" which is actually the result of transacetalization , enolate-driven side reactions , or improper workup protocols that inadvertently trigger acid-catalyzed hydrolysis.
This guide provides the diagnostic logic to distinguish between true instability and experimental artifacts.
Diagnostic Decision Tree (Troubleshooting)
Before altering your synthesis, use this workflow to identify the root cause of the observed instability.
Figure 1: Diagnostic flowchart for identifying the mode of failure in basic acetal reactions.
Technical Deep Dive: Modes of Failure
A. The "Phantom" Instability: Workup-Induced Cyclization
The most common user error is attributing Paal-Knorr furan synthesis to the basic step.
-
The Chemistry: In base, the
-keto acetal exists as a stable enolate. -
The Error: Quenching with strong acid (e.g., 1M HCl) or even unbuffered water can momentarily drop the pH < 4.
-
The Result: The acetal hydrolyzes to a 1,4-dicarbonyl, which rapidly cyclizes to a furan (irreversible).
-
Solution: Use a Buffered Quench (See Protocol A).
B. Transacetalization
-
The Chemistry: Alkoxides are catalysts for acetal exchange.
-
The Error: Reacting a diethyl acetal in Methanol with Sodium Methoxide (NaOMe).
-
The Result: Statistical mixture of dimethyl, diethyl, and ethyl-methyl acetals.
-
Solution: Match the solvent and base alkoxide to the acetal protecting group (e.g., use EtOH/NaOEt for ethyl acetals).
C. Enolate Side Reactions (Intermolecular)
-
The Chemistry: The
-ketone is enolizable. Strong bases (LDA, NaH) generate the enolate at the -position. -
The Risk: If an electrophile is present (even dissolved
or unreacted starting material), the enolate will react. -
Note: Intramolecular aldol condensation (attacking the acetal) is forbidden in base because the acetal carbon is not electrophilic without acid activation.
Data & Stability Profile
Table 1: Stability of
| Reagent Class | Example Reagents | Stability Rating | Primary Risk Factor |
| Alkoxides | NaOMe, KOtBu | High | Transacetalization (if solvent mismatch). |
| Hydrides | NaH, KH | High | Enolate formation (requires quench care). |
| Organometallics | BuLi, Grignards | High | Chelation effects; requires anhydrous conditions. |
| Hydroxides | NaOH, KOH (aq) | Moderate | Hydrolysis only if heat + high concentration are used. |
| Amides | LDA, LiHMDS | High | Deprotonation (Enolization). |
Experimental Protocols
Protocol A: The "Safe Quench" for Enolizable Acetals
Use this protocol to prevent inadvertent furan formation during workup.
-
Cool the Reaction: Bring the reaction mixture to 0 °C.
-
Prepare Buffer: Prepare a saturated solution of Ammonium Chloride (
) or a Phosphate Buffer (pH 7.0). Do not use HCl. -
Quench: Add the buffer dropwise to the reaction.
-
Why?
(mildly acidic, pKa ~9.2) protonates the enolate/alkoxide but is not strong enough to hydrolyze the acetal (requires pH < 4).
-
-
Extraction: Extract immediately with a non-polar solvent (Ether or EtOAc).
-
Wash: Wash organic layer with Saturated
to ensure removal of any trace acid.
Protocol B: Transacetalization Check
Use this to verify if your solvent system is compromising the acetal.
-
Take 10 mg of starting material (
-keto acetal). -
Dissolve in the reaction solvent (e.g., MeOH).
-
Add 1 eq. of the base (e.g., NaOMe).
-
Stir for 30 mins at reaction temperature.
-
Quench: Add solid
, filter, and concentrate. -
Analyze: Run 1H NMR. Look for the appearance of new alkoxy peaks (e.g., Methyl singlet vs. Ethyl triplet/quartet).
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways of a
Figure 2: Mechanistic pathways showing how acidic workup causes false "base instability."
Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids (like
Q: I see a spot on TLC that stays at the baseline during the reaction but disappears after workup. What is it? A: This is likely the enolate .[1] Enolates are charged salts and highly polar, often sticking to the baseline of silica plates. Upon quenching, they return to the neutral ketone form (moving up the plate). Do not mistake this for decomposition.
Q: Can I perform an aldol condensation on the ketone without affecting the acetal? A: Yes. This is the primary utility of the molecule. You can form the enolate and react it with an aldehyde (intermolecular aldol).[2] The acetal will remain stable provided you avoid acidic conditions and transacetalization.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[3] Protection for the Carbonyl Group: Acetals and Ketals.[4][5][6][7] Wiley.
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal.[8] (Mechanism and conditions for furan formation from 1,4-dicarbonyls).
-
Acetal Formation and Stability. Chemistry LibreTexts. (Detailed mechanistic overview of acetal stability in base vs. acid).
-
Transacetalization Mechanisms. Master Organic Chemistry. (Explanation of alcohol exchange in acetals).
Sources
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Acetals as protecting groups [quimicaorganica.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Solving low yield issues in heterocycle synthesis with acetal precursors
Introduction: The Double-Edged Sword of Acetal Precursors
Acetal precursors, particularly aminoacetals, are powerful and versatile intermediates in the synthesis of heterocyclic scaffolds. They serve a dual role: masking a reactive aldehyde or ketone functionality and providing a latent electrophile that can be unmasked in situ to trigger intramolecular cyclization. This strategy is central to classic name reactions like the Pomeranz-Fritsch, Pictet-Spengler, and Bischler-Napieralski syntheses, which form the backbone of many pharmaceutical and natural product campaigns[1][2][3].
However, the very reactivity that makes acetals useful also presents a significant challenge. The core of this synthetic approach lies in the acid-catalyzed hydrolysis of the acetal to generate a key intermediate—a resonance-stabilized carboxonium ion—which then participates in the ring-closing event[4][5]. Achieving a high yield requires a delicate balance. The conditions must be forceful enough to promote efficient deprotection and cyclization but gentle enough to prevent the degradation of sensitive starting materials or the desired heterocyclic product[6]. This guide provides a structured approach to troubleshooting and optimizing these critical reactions, transforming low-yield frustrations into successful synthetic outcomes.
Troubleshooting Summary: At-a-Glance Solutions
This table provides a rapid diagnostic tool for common issues encountered during heterocycle synthesis from acetal precursors. For a deeper understanding of the underlying principles, please refer to the detailed FAQs that follow.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Conversion of Acetal Starting Material | 1. Insufficiently Acidic Conditions: The catalyst is too weak to efficiently protonate the acetal oxygen, which is the first step in hydrolysis[7][8]. 2. Acetal is Too Stable: Electron-withdrawing groups near the acetal or sterically hindered structures can slow the formation of the required carboxonium ion intermediate[4]. 3. Anhydrous Conditions: Trace amounts of water are often necessary for hydrolysis to proceed, as water acts as the nucleophile to break the C-O bond[7]. | 1. Increase Catalyst Strength/Concentration: Switch from a weak acid (e.g., NH₄Cl) to a stronger one (e.g., TFA, HCl). For robust substrates, consider dehydrating Lewis acids like POCl₃ or P₂O₅[3][9]. 2. Increase Temperature: Providing more thermal energy can help overcome the activation barrier for hydrolysis. 3. Introduce a Stoichiometric Amount of Water: If using a non-aqueous solvent system with a Lewis acid, adding a controlled amount of water can facilitate deprotection without quenching the catalyst. |
| Starting Material Consumed, but Target Heterocycle Yield is Low | 1. Decomposition of Product: The target heterocycle may be unstable to the strong acidic conditions or high temperatures required for cyclization[6]. 2. Formation of Side Products: Competing reaction pathways, such as polymerization of the intermediate aldehyde or a retro-Ritter reaction, can consume the intermediate[3]. 3. Incomplete Cyclization: The deprotection occurs, but the subsequent intramolecular electrophilic aromatic substitution is slow or unfavorable. | 1. Use Milder Conditions: Employ a lower temperature or a milder acid catalyst (e.g., BF₃·OEt₂, silica-supported acids)[10][11]. Monitor the reaction by TLC/LC-MS to find the point of maximum product formation before degradation begins. 2. Run at Higher Dilution: Lowering the concentration of reactants can disfavor intermolecular side reactions like polymerization. 3. Use a More Activating Arene: Ensure the aromatic ring is sufficiently electron-rich to participate in the cyclization. Electron-donating groups are often crucial for success in Pictet-Spengler type reactions[12]. |
| Multiple Unidentified Spots on TLC/LC-MS | 1. Incomplete Acetal Formation: The starting acetal precursor itself may be impure, containing residual aldehyde and alcohol. 2. Complex Degradation Pathways: A combination of starting material, intermediate, and product decomposition is occurring. 3. Emulsion During Workup: Polar, basic nitrogen heterocycles can form stable emulsions during aqueous extraction, trapping product and impurities between layers[13]. | 1. Purify Starting Material: Re-purify the acetal precursor by distillation or chromatography before use. 2. Systematic Optimization: Return to basics. Run a matrix of small-scale reactions varying catalyst, temperature, and time to identify cleaner conditions[6]. 3. Improve Workup: To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite[13]. Basify the aqueous layer carefully to pH > 10 to ensure the heterocyclic amine is in its freebase form for extraction. |
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and the acetal starting material is never fully consumed. Why is the deprotection failing?
A1: This is a classic activation energy problem, rooted in the mechanism of acetal hydrolysis. The reaction is initiated by protonation of one of the acetal oxygens, which turns the corresponding alcohol into a good leaving group. The departure of this alcohol forms a resonance-stabilized oxocarbenium ion, which is the key electrophilic intermediate. If this process is slow, it's typically due to two factors:
-
Catalyst Potency: The acid catalyst must be strong enough to protonate the acetal oxygen effectively. The stability of acetals in neutral or basic media is well-documented[10][11]. If you are using a very mild acid, it may not be sufficient. For challenging substrates, strong Brønsted acids (like HCl, H₂SO₄, TFA) or powerful Lewis acids (like POCl₃, P₂O₅, SnCl₄) are often required to drive the reaction[3][9].
-
Acetal Stability: The stability of the oxocarbenium ion intermediate is the rate-determining factor[4][5]. If the original carbonyl compound was an electron-deficient aldehyde or a sterically hindered ketone, the resulting intermediate will be less stable and harder to form. For example, acetals derived from formaldehyde are notoriously stable and difficult to hydrolyze because they would form a highly unstable primary carbocation[4].
Troubleshooting Steps:
-
Switch to a Stronger Acid: If using a mild catalyst, incrementally move to a stronger one. For example, if PPTS is failing, try TFA. If TFA is failing, consider using POCl₃ in a refluxing aprotic solvent for a Bischler-Napieralski type reaction[3].
-
Increase the Reaction Temperature: Heating the reaction provides the necessary energy to overcome the activation barrier. Reactions that are slow at room temperature often proceed smoothly at 80-100 °C.
-
Ensure Water is Present (If Appropriate): In many systems (especially with Brønsted acids), water is the ultimate nucleophile that hydrolyzes the intermediate. While anhydrous conditions are needed to form an acetal, a catalytic or stoichiometric amount of water is necessary for its hydrolysis[7].
Q2: The reaction generates a complex mixture, and my desired heterocycle is only a minor product. What are the most common side reactions?
A2: When the desired intramolecular cyclization is slow, several competing pathways can dominate, leading to a complex mixture.
-
Intermolecular Polymerization: Once the acetal is deprotected to reveal the aldehyde, this aldehyde can react with another molecule of the starting amine or the cyclization intermediate, leading to oligomers or intractable polymer tars. This is especially common in concentrated reaction mixtures.
-
Retro-Ritter Reaction (for Amide Precursors): In reactions like the Bischler-Napieralski, which start from β-arylethylamides, the nitrilium ion intermediate can fragment. This is particularly problematic if it leads to a stable conjugated system, such as a styrene derivative. This side reaction is strong evidence for the presence of the nitrilium salt intermediate[3].
-
Oxidation/Decomposition: Many heterocyclic products, especially electron-rich indoles and isoquinolines, can be sensitive to strong, hot acidic conditions and may decompose over long reaction times.
Troubleshooting Steps:
-
Employ Higher Dilution: Running the reaction at a lower concentration (e.g., 0.05 M instead of 0.5 M) can significantly suppress intermolecular side reactions.
-
Re-evaluate the Substrate: For Pictet-Spengler and Bischler-Napieralski reactions, the aromatic ring must be sufficiently nucleophilic. If the ring has electron-withdrawing groups, the intramolecular cyclization will be slow, allowing side reactions to take over. Activating groups (alkoxy, alkyl) are often essential for high yields[3][12].
-
Use a Nitrile Solvent: To suppress the retro-Ritter reaction, using the corresponding nitrile as the solvent can shift the equilibrium away from fragmentation[3].
Q3: How do I choose the correct acid catalyst? Should I use a Brønsted or a Lewis acid?
A3: The choice of catalyst is critical and depends on the specific transformation and substrate stability.
-
Brønsted Acids (e.g., HCl, H₂SO₄, TFA): These are the classic catalysts, particularly for the Pomeranz-Fritsch and Pictet-Spengler reactions[1][2]. They work by direct protonation. TFA is often a good starting point as it is a strong acid but also a good solvent, and it can be easily removed under vacuum.
-
Lewis Acids/Dehydrating Agents (e.g., POCl₃, P₂O₅, BF₃·OEt₂): These are commonly used in the Bischler-Napieralski reaction[3][9]. They function by coordinating to the carbonyl oxygen of the amide precursor, making it a better leaving group to facilitate the formation of the highly electrophilic nitrilium ion. POCl₃ and P₂O₅ are extremely powerful and are suitable for less-activated aromatic systems but can also promote charring and decomposition with sensitive substrates. BF₃·OEt₂ is a milder Lewis acid that can be effective in many cases[12].
-
Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, Al-MCM-41): These solid-supported acids offer the significant advantage of easy removal by simple filtration, simplifying the workup procedure[10][14]. They can provide a milder alternative to strong soluble acids, sometimes preventing product degradation.
General Strategy: Start with milder, more common conditions (e.g., TFA in CH₂Cl₂ or HCl in MeOH) and only move to more forcing reagents (e.g., refluxing POCl₃) if the reaction fails to proceed.
Q4: The workup is messy, and I struggle to isolate my product. How can I improve my purification strategy?
A4: The basic nitrogen atom present in most target heterocycles (isoquinolines, β-carbolines) is the primary cause of purification difficulties.
-
Acidic Workup: During the workup, your product is protonated and will remain in the aqueous layer upon extraction with an organic solvent. Do not discard the aqueous layer! To recover your product, you must basify the aqueous layer with a strong base (e.g., 2-6M NaOH or K₂CO₃) to a pH of 10-12. This deprotonates the nitrogen, rendering the heterocycle neutral and extractable into an organic solvent like dichloromethane, ethyl acetate, or chloroform.
-
Dealing with Emulsions: The combination of a basic organic molecule and a salt-laden aqueous layer is a perfect recipe for emulsions. To combat this, add a saturated solution of NaCl (brine) to the aqueous layer. This increases the polarity of the aqueous phase and helps to break up the emulsion[13]. If the emulsion persists, filtering the entire mixture through a pad of Celite® or glass wool can be very effective[13].
-
Chromatography of Basic Compounds: Basic nitrogen heterocycles are notorious for streaking on silica gel due to strong acidic sites on the silica surface. To prevent this, add a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%), to your chromatography eluent. This neutralizes the acidic sites and leads to much sharper, well-defined spots and peaks.
Troubleshooting Workflow: A Logic-Based Approach
This workflow provides a systematic path to diagnosing and solving low-yield issues.
Caption: A decision-tree workflow for troubleshooting low yields.
Representative Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol details the synthesis of 1-methyl-1,2,3,4-tetrahydro-β-carboline from tryptamine and aminoacetaldehyde dimethyl acetal, a common reaction prone to yield issues if not properly controlled.
Step 1: In Situ Formation of the Iminium Ion (Deprotection)
-
To a stirred solution of tryptamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise over 5 minutes. Causality: Slow addition of a strong acid at a low temperature controls the exothermic reaction and prevents the degradation of the acid-sensitive indole ring of tryptamine.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of tryptamine by TLC. Expertise: The goal is complete formation of the intermediate iminium ion. The reaction is typically complete when the tryptamine spot disappears.
Step 2: Intramolecular Cyclization
-
Once the iminium ion formation is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM).
-
Maintain reflux for 4-16 hours. Monitor the formation of the product by TLC or LC-MS. Trustworthiness: The reaction should be monitored to avoid prolonged heating, which can lead to product degradation. The optimal time should be determined empirically.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃).
-
Carefully add 2M NaOH solution until the aqueous layer is strongly basic (pH > 11). Causality: This step is critical. It quenches the TFA and deprotonates the product, making it soluble in the organic layer.
-
Extract the aqueous layer with DCM (3x). If an emulsion forms, add brine to the aqueous layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an eluent of DCM/Methanol with 1% triethylamine. Causality: The addition of triethylamine to the eluent is essential to prevent the basic product from streaking on the acidic silica gel, ensuring efficient purification[13].
References
-
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC . (2017). National Center for Biotechnology Information. [Link]
-
Why do anhydrous acids bring out the formation of acetals whereas aqueous acids bring out hydrolysis the same? . (2015). Quora. [Link]
-
Acetal synthesis by acetalization or ring closure . (n.d.). Organic Chemistry Portal. [Link]
-
Heterocyclic Compounds . (n.d.). Michigan State University Chemistry. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme” . (n.d.). U.S. Department of Energy - Office of Scientific and Technical Information. [Link]
-
Hydrates, Hemiacetals, and Acetals . (2010). Master Organic Chemistry. [Link]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
How to make acetal and hemiacetal stable on acidic medium? . (2021). ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. | Request PDF . (2005). ResearchGate. [Link]
-
Appendix 6: Protecting groups . (n.d.). Oxford Learning Link. [Link]
-
Bischler–Napieralski reaction - Wikipedia . (n.d.). Wikipedia. [Link]
-
Protecting group - Wikipedia . (n.d.). Wikipedia. [Link]
-
Stability of acetals and hemi-acetals in acid and base. - YouTube . (2019). YouTube. [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions . (n.d.). Thieme Chemistry. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' . (2009). UNT Digital Library. [Link]
-
Pictet–Spengler reaction - Wikipedia . (n.d.). Wikipedia. [Link]
-
Pomeranz–Fritsch reaction - Wikipedia . (n.d.). Wikipedia. [Link]
-
Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step . (n.d.). MDPI. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals... . (n.d.). ResearchGate. [Link]
-
Pomeranz–Fritsch reaction | Request PDF . (n.d.). ResearchGate. [Link]
-
Pictet-Spengler Reaction . (2021). J&K Scientific LLC. [Link]
-
Bischler-Napieralski Reaction . (n.d.). Organic Chemistry Portal. [Link]
-
Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page . (n.d.). University of Glasgow. [Link]
-
KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35° . (n.d.). ACS Publications. [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis . (n.d.). SynArchive. [Link]
-
17.8: Acetals as Protecting Groups . (2019). Chemistry LibreTexts. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones . (n.d.). Chemistry Steps. [Link]
-
Formation and Reactions of Acetals . (n.d.). Chemistry Steps. [Link]
-
Synthesis of Heterocycles Based on Ketene N, S-Acetals | Request PDF . (2018). ResearchGate. [Link]
-
The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines . (n.d.). RSC Publishing. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF . (2017). ResearchGate. [Link]
-
Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - PMC . (2019). National Center for Biotechnology Information. [Link]
-
Modern Strategies for Heterocycle Synthesis - PMC . (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. osti.gov [osti.gov]
- 11. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
H-NMR Characterization Guide: 1,1-Dimethoxy-4-methylpentan-3-one vs. Aldehyde Precursors
Executive Summary
Objective: To provide a definitive spectroscopic protocol for distinguishing the acetal-protected intermediate 1,1-Dimethoxy-4-methylpentan-3-one (Target) from its reactive aldehyde precursor/hydrolysis product, 4-methyl-3-oxopentanal .
Core Distinction: The primary validation metric is the disappearance of the highly deshielded formyl proton (
Critical Advisory: Acetals are acid-labile. Standard deuterated chloroform (
Structural Analysis & Theoretical Shift Logic
To interpret the spectrum accurately, we must map the proton environments to the molecular structure.
Target Molecule: this compound (
Proton Environment Map
| Position | Group | Multiplicity | Exp.[1] Shift ( | Diagnostic Logic |
| H1 | Acetal Methine ( | Triplet ( | 4.45 – 4.80 | The most critical signal. Deshielded by two oxygen atoms. Splits into a triplet due to the adjacent |
| H2 | Doublet ( | 2.60 – 2.85 | Deshielded by the adjacent ketone (anisotropic effect) and acetal. Appears as a doublet (coupling to H1). | |
| H3 | Methoxy Groups ( | Singlet (6H) | 3.30 – 3.40 | Intense singlet integrating to 6 protons. Confirms the presence of the protecting group. |
| H4 | Isopropyl Methine ( | Septet ( | 2.50 – 2.70 | Classic isopropyl pattern. May overlap with H2 depending on solvent resolution. |
| H5 | Isopropyl Methyls ( | Doublet (6H, | 1.05 – 1.15 | Standard alkyl doublet. |
The "Ghost" Signal: Aldehyde Contamination
If the reaction is incomplete or hydrolysis occurs, you will observe 4-methyl-3-oxopentanal :
-
Signal of Concern:
9.5 – 9.8 ppm (Triplet or broad singlet). -
Mechanism: Loss of methanol establishes the
bond, pushing the proton far downfield due to diamagnetic anisotropy and inductive withdrawal.
Experimental Protocol: The "Neutral Solvent" Method
As a Senior Application Scientist, I cannot overstate this: Do not run acetals in untreated
Reagents & Materials[2][3][4][5][6]
-
Solvent:
(99.8% D) or (Benzene- ). -
Neutralizer: Anhydrous Potassium Carbonate (
) or Basic Alumina. -
Internal Standard: TMS (0.00 ppm).
Step-by-Step Workflow
-
Solvent Pre-treatment (Crucial):
-
Option A (Filtration): Pass 1 mL of
through a short pipette column of basic alumina directly into a clean vial. -
Option B (Direct Additive): Add ~10 mg of anhydrous
directly to the NMR tube containing the . Shake and let settle. This buffers any generated DCl.
-
-
Sample Preparation:
-
Dissolve 10–15 mg of the crude oil/product in 0.6 mL of the neutralized solvent.
-
Note: If using
in the tube, ensure the solid stays at the bottom; do not suspend it in the active coil region (shim issues).
-
-
Acquisition:
-
Standard proton pulse sequence (e.g., zg30).
-
Scans: 16 (sufficient for 10 mg sample).
-
Spectral Width: -2 to 14 ppm (ensure capture of any aldehyde/acid protons).
-
Comparative Analysis & Decision Logic
The following diagram illustrates the logical flow for characterizing the product and troubleshooting common failure modes.
Figure 1: Decision logic for validating acetal formation versus aldehyde hydrolysis.
Data Interpretation Table
| Feature | This compound (Product) | 4-methyl-3-oxopentanal (Impurity) |
| Diagnostic H | ||
| Methoxy H | Absent | |
| Alpha-CH2 | ||
| Stability | Stable in basic/neutral media | Stable in acid; oxidizes to acid in air |
Troubleshooting & Impurity Profiling
Scenario A: Mixed Spectrum (Both 4.6 ppm and 9.7 ppm signals visible)
-
Diagnosis: Partial hydrolysis.
-
Root Cause: The sample may have degraded inside the NMR tube if non-neutralized
was used. -
Validation: Re-run the sample in
(Benzene-d6). Benzene is non-acidic. If the aldehyde peak disappears or diminishes significantly compared to the chloroform run, the hydrolysis is an artifact of the analysis method, not the bulk sample.
Scenario B: Signal at 11.0+ ppm
-
Diagnosis: Carboxylic Acid formation.[2]
-
Root Cause: The aldehyde precursor oxidized.[2][3] This indicates your starting material was impure or the hydrolysis product has further degraded.
Scenario C: Missing Methoxy Singlet
-
Diagnosis: Transacetalization or wrong alcohol.
-
Check: Did you use ethanol instead of methanol? If so, look for a quartet (~3.5 ppm) and triplet (~1.2 ppm) integrating for ethyl groups instead of the methyl singlet.
References
-
PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. This compound | C8H16O3 | CID 12404425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
Comparative Analysis of GC-MS Fragmentation Dynamics: 1,1-Dimethoxy-4-methylpentan-3-one
Executive Summary
This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) behavior of 1,1-Dimethoxy-4-methylpentan-3-one (CAS: 66480-84-0). As a beta-keto acetal, this molecule serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and fragrance compounds.
However, its analysis is complicated by two factors:
-
Thermal Instability: The acetal moiety is prone to thermal degradation or hydrolysis in active GC inlet liners.
-
Isobaric Interferences: Its fragmentation pattern shares significant overlap with other aliphatic ketones and acetals.
This guide moves beyond standard library matching, offering a mechanistic breakdown of fragmentation pathways (Alpha-cleavage vs. Acetal cleavage) and comparing it against its unbranched analog, 1,1-Dimethoxy-pentan-3-one , to establish definitive identification criteria.
Experimental Protocol: Ensuring Data Integrity
To obtain reproducible fragmentation patterns for beta-keto acetals, strict control of the sample introduction system is required to prevent in-situ degradation (e.g., loss of methanol).
Optimized GC-MS Parameters
| Parameter | Setting | Rationale (Causality) |
| Inlet Temperature | 200°C (Max) | Critical: Temperatures >220°C induce thermal cleavage of the acetal, artificially increasing m/z 31 and m/z 75 abundance while suppressing high-mass ions. |
| Liner Type | Ultra-Inert, Deactivated Wool | Prevents acid-catalyzed hydrolysis of the acetal group on active silanol sites. |
| Column Phase | 5% Phenyl-arylene (e.g., DB-5MS) | Standard non-polar phase provides adequate retention; polar phases may interact too strongly with the acetal oxygens. |
| Source Temp | 230°C | High source temps favor thermodynamic fragmentation; moderate temps preserve diagnostic high-mass ions ( |
| Ionization Energy | 70 eV | Standard EI energy for library compatibility (NIST/Wiley). |
Structural Analysis & Fragmentation Pathways
The fragmentation of this compound (
Predicted Mass Spectrum Overview
-
Molecular Ion (
): m/z 160 (Typically <1% or absent). Acetals rarely show a visible parent ion in EI. -
Base Peak: m/z 75 (Dimethoxymethyl cation).
-
Diagnostic Acylium Ions: m/z 71 (Isobutyryl) and m/z 117 (Loss of Isopropyl).
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the competitive fragmentation pathways driven by charge localization on the oxygen atoms.
Figure 1: Competitive fragmentation pathways. The stability of the oxonium ion (m/z 75) typically dominates the spectrum, making the detection of the ketone-specific ions (m/z 71, 117) critical for structural confirmation.
Comparative Analysis: Target vs. Analog
To distinguish this compound from its unbranched analog (1,1-Dimethoxypentan-3-one ), one must look at the alkyl-side fragmentation. The acetal side remains constant, but the ketone side shifts.
Table 1: Diagnostic Ion Comparison[1]
| Fragment Type | Target Molecule (Isopropyl) | Analog: 1,1-Dimethoxypentan-3-one (Ethyl) | Shift ( | Mechanistic Origin |
| Base Peak | m/z 75 | m/z 75 | 0 | Acetal group |
| Acylium Ion | m/z 71 | m/z 57 | -14 | Isobutyryl vs. Propionyl. This is the primary differentiator . |
| Alkyl Cation | m/z 43 | m/z 29 | -14 | Isopropyl |
| High Mass | m/z 117 | m/z 117 | 0 | Loss of alkyl group (M - 43 vs M - 29). The remaining fragment is identical: |
| Methoxy Loss | m/z 129 | m/z 115 | -14 |
Interpretation Guide
-
Check m/z 75: If this is the base peak, you have a dimethyl acetal.
-
Check m/z 43 vs 29:
-
High 43 : Indicates the isopropyl group (Target).
-
High 29 : Indicates an ethyl group (Analog).
-
-
Confirm with m/z 71: The presence of m/z 71 (Isobutyryl) is the "smoking gun" for the 4-methylpentan-3-one backbone.
Troubleshooting & Artifacts
When analyzing this compound, researchers often encounter "ghost peaks" or poor spectral matching.
Common Artifact: Thermal Degradation
If the inlet is too hot or the liner is dirty (acidic), the molecule eliminates methanol inside the injector to form the enol ether .
-
Reaction: this compound
1-Methoxy-4-methylpent-1-en-3-one. -
Artifact Spectrum: Look for a new peak appearing earlier in the chromatogram with m/z 128 (
of the enol ether) and a loss of the m/z 75 base peak (since the acetal is gone).
Corrective Action: Lower inlet temperature to 180-200°C and replace the liner with a fresh, deactivated single-taper liner.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Aliphatic Ketones and Acetals. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage mechanisms).
-
PubChem. (2023). Compound Summary: this compound (CID 12404425).[1][2] National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in Commercial Keto-Acetals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Keto-Acetal Chemistry
In the landscape of pharmaceutical synthesis, keto-acetals serve as indispensable intermediates and protecting groups.[1] Their ability to mask a reactive ketone or aldehyde functionality allows for selective transformations elsewhere in a molecule, a cornerstone of modern drug development.[2] However, the synthetic utility of these compounds is directly proportional to their purity. The presence of unwanted chemicals—even in trace amounts—can have profound consequences, impacting reaction yields, introducing downstream purification challenges, and, most critically, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent impurity profiling.[4] For drug substances, impurities present at levels of 0.1% or higher often require full identification and characterization.[4] This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to identify and characterize impurities in commercial keto-acetals. As a senior application scientist, my objective is not merely to list protocols but to explain the causality behind our analytical choices, empowering you to build a robust, self-validating system for quality control in your laboratory. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) can be used as complementary tools to create a comprehensive purity profile.
The Impurity Landscape: Understanding the Origin of Contaminants
Effective impurity hunting begins with knowing what you are looking for. Impurities in keto-acetals typically arise from three main sources: the synthetic process, subsequent degradation, or the starting materials themselves.
-
Process-Related Impurities: These are chemical species that originate from the manufacturing process.
-
Unreacted Starting Materials: The most common impurities are often the materials used to create the keto-acetal, such as the parent ketone/aldehyde and the alcohol or diol used for acetalization.[5][6]
-
Reaction Intermediates: The formation of an acetal from a ketone proceeds via a hemiacetal intermediate.[2][7] Incomplete reactions can leave residual hemiacetals, which exist in equilibrium with the starting materials.
-
Catalysts and Solvents: Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) are typically used to promote acetal formation.[8][9] Improper workup can lead to residual acid, while solvents used in the reaction or purification may also remain.
-
-
Degradation Products: Keto-acetals are, by design, reversible protecting groups. Their stability is often pH-dependent. Exposure to moisture and trace acid (or base) can catalyze hydrolysis, reverting the keto-acetal back to its constituent ketone and alcohol.[2] This is the most common degradation pathway.
-
By-products of Synthesis: Side reactions can introduce unexpected impurities. For example, the self-condensation of a starting ketone like acetone can produce diacetone alcohol and mesityl oxide, especially under acidic conditions.[10]
The Spectroscopic Arsenal: A Comparative Overview
No single technique can provide all the answers. A multi-faceted, or "orthogonal," approach is essential for confident impurity identification. The three pillars of spectroscopic analysis for keto-acetals are NMR, FT-IR, and GC-MS, each offering a unique perspective.
| Technique | Primary Role | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous structure elucidation & quantification | Provides detailed structural connectivity; gold standard for identifying unknown structures; highly quantitative (qNMR).[11] | Lower sensitivity compared to MS; can be complex to interpret mixtures without 2D techniques. |
| FT-IR Spectroscopy | Rapid functional group screening | Very fast and non-destructive; excellent for detecting the presence or absence of key functional groups (e.g., C=O, O-H). | Provides limited structural information; not suitable for complex mixture analysis or quantification. |
| GC-MS | Separation and identification of volatile components | Exceptional separation power for complex mixtures; high sensitivity; provides molecular weight and fragmentation data for identification.[3][12] | Limited to thermally stable and volatile compounds; derivatization may be required for some analytes. |
In-Depth Analysis by Technique
Nuclear Magnetic Resonance (NMR): The Structural Architect
Causality: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[11] It provides direct evidence of the carbon-hydrogen framework, making it indispensable for confirming the identity of the target keto-acetal and identifying structurally similar impurities. For instance, it can readily distinguish between the desired keto-acetal, the hemiacetal intermediate, and the parent ketone.
Identifying Key Impurities with NMR:
-
Parent Keto-Acetal: Exhibits characteristic signals for the acetal carbon (¹³C NMR: δ 95-110 ppm) and the attached alkoxy groups (e.g., -OCH₃ protons in ¹H NMR: δ 3.0-3.5 ppm).
-
Parent Ketone/Aldehyde: The presence of a ketone or aldehyde is signaled by the appearance of a carbonyl carbon resonance far downfield (¹³C NMR: δ 190-215 ppm).[13][14] An aldehyde will also show a highly deshielded proton (¹H NMR: δ 9-10 ppm).[15]
-
Residual Alcohol/Diol: The appearance of hydroxyl (-OH) proton signals, which are often broad and have a variable chemical shift, alongside the corresponding alkyl signals, indicates residual alcohol.
-
Hemiacetal Intermediate: Characterized by a carbon signal intermediate between an acetal and a carbonyl (¹³C NMR: δ 85-95 ppm) and a distinct hydroxyl proton signal. These signals may be broadened due to chemical exchange.[2]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the commercial keto-acetal sample into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it is aprotic and dissolves most keto-acetals. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
Ensure the spectral width covers the range from -1 to 12 ppm to capture all signals, including potential aldehyde protons.
-
Integrate all distinct signals. The relative integration values correspond to the proton ratios of the species present.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover 0-220 ppm to ensure the carbonyl region is observed.
-
-
Data Analysis: Compare the observed chemical shifts and integration values to a reference spectrum of a pure standard. The presence of unexpected peaks, particularly in the carbonyl region (¹³C) or aldehyde region (¹H), indicates impurities. For quantitative analysis (qNMR), a certified internal standard of known concentration must be used, and relaxation delays must be optimized.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Scout
Causality: FT-IR is an exceptionally rapid and straightforward technique for verifying the presence or absence of key functional groups.[16] Its primary role in this context is as a first-pass screening tool. The conversion of a ketone to a keto-acetal involves the replacement of a C=O double bond with two C-O single bonds. This change produces a dramatic and easily observable difference in the IR spectrum.
Identifying Key Impurities with FT-IR:
-
Pure Keto-Acetal: The spectrum is dominated by strong C-O single bond stretching absorptions in the fingerprint region (typically 1000-1200 cm⁻¹) and C-H stretching (2850-3000 cm⁻¹). Crucially, it should show a complete absence of a strong absorption in the carbonyl region.
-
Parent Ketone/Aldehyde Impurity: The most telling sign of hydrolysis or unreacted starting material is the appearance of a sharp, strong C=O stretching band between 1680-1740 cm⁻¹.[17] Saturated aliphatic ketones typically absorb near 1715 cm⁻¹, while aldehydes are slightly higher, around 1730 cm⁻¹.[17]
-
Residual Alcohol/Water: The presence of a broad O-H stretching absorption band in the 3200-3600 cm⁻¹ region indicates residual alcohol or water.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place a small drop of the liquid keto-acetal or a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be displayed in absorbance or transmittance mode. Examine the carbonyl (1650-1800 cm⁻¹) and hydroxyl (3200-3600 cm⁻¹) regions for impurity-related peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist
Causality: GC-MS is the premier technique for analyzing complex mixtures of volatile and semi-volatile compounds.[18] It physically separates the components of the sample in the gas chromatograph before they are detected and identified by the mass spectrometer. This makes it ideal for detecting low-level impurities like residual solvents or starting materials that might be difficult to resolve by NMR alone.
Identifying Key Impurities with GC-MS:
-
Chromatographic Separation: A pure keto-acetal should yield a single major peak in the total ion chromatogram (TIC). Impurities will appear as separate, smaller peaks with different retention times.
-
Mass Spectra Identification:
-
Molecular Ion (M⁺): The mass spectrometer provides the molecular weight of each separated component, a critical piece of identifying information.
-
Fragmentation Patterns: The electron ionization (EI) process breaks molecules apart in a predictable way. The resulting fragmentation pattern is a "fingerprint" that can be compared to spectral libraries for positive identification. For example, ketones and acetals often undergo alpha-cleavage (cleavage of the bond adjacent to the oxygen atom), leading to characteristic fragment ions.[14]
-
Experimental Protocol: GC-MS Analysis of Volatile Impurities
-
Sample Preparation: Prepare a dilute solution of the keto-acetal sample (~1 mg/mL) in a high-purity volatile solvent, such as dichloromethane or ethyl acetate.
-
GC Method Parameters:
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 40°C) to resolve highly volatile solvents, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) to elute the keto-acetal and less volatile impurities.
-
-
MS Method Parameters:
-
Ionization Mode: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range from m/z 35 to 500 to capture fragments from small solvents as well as the molecular ion of the main component.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectrum against a commercial spectral library (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity by injecting an authentic standard of the suspected impurity and matching its retention time and mass spectrum.
-
Integrated Workflow and Data Interpretation
A robust quality control strategy integrates these techniques into a logical workflow. The process begins with a rapid screen and proceeds to more detailed investigation as needed.
Caption: An integrated workflow for the spectroscopic identification and qualification of impurities in keto-acetals.
Comparative Data Summary
To illustrate the power of this comparative approach, consider the analysis of a common keto-acetal, 2,2-diethoxypropane, which may contain its starting materials, acetone and ethanol, as impurities.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | FT-IR (cm⁻¹) | GC-MS (Key m/z) |
| 2,2-Diethoxypropane (Product) | δ 1.3 (s, 6H, -CH₃), δ 1.2 (t, 6H, -OCH₂CH ₃), δ 3.5 (q, 4H, -OCH ₂CH₃) | δ 24.5 (-C H₃), δ 15.4 (-OCH₂C H₃), δ 58.0 (-OC H₂CH₃), δ 100.5 (C (OR)₂) | 2975 (C-H), 1120, 1050 (strong, C-O), No C=O | 117 (M-15), 89, 73, 43 |
| Acetone (Impurity) | δ 2.17 (s) | δ 30.6 (-CH₃), δ 206.7 (C =O) | 2960 (C-H), 1715 (strong, C=O) | 43 (Base Peak) , 58 (M⁺) |
| Ethanol (Impurity) | δ 1.25 (t), δ 3.7 (q), variable δ for -OH | δ 18.4 (-CH₃), δ 57.8 (-CH₂OH) | ~3350 (broad, O-H) , 2970 (C-H), 1050 (C-O) | 31 (Base Peak), 45 (M-1), 46 (M⁺) |
Conclusion
The spectroscopic identification of impurities in commercial keto-acetals is a critical task that demands a rigorous, evidence-based approach. Relying on a single analytical technique provides an incomplete picture and introduces unacceptable risks in a pharmaceutical development setting. FT-IR serves as an invaluable rapid screening tool, primarily for detecting hydrolysis back to the parent carbonyl compound. GC-MS provides the high-resolution separation needed to detect and identify volatile impurities, such as residual solvents and starting materials. Finally, NMR spectroscopy stands as the ultimate authority for structural confirmation and quantification, capable of unambiguously identifying both the desired product and any process-related impurities or degradants. By integrating these three powerful techniques into a logical, self-validating workflow, researchers and drug development professionals can ensure the quality, safety, and consistency of their keto-acetal intermediates, thereby safeguarding the integrity of their synthetic pathways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
